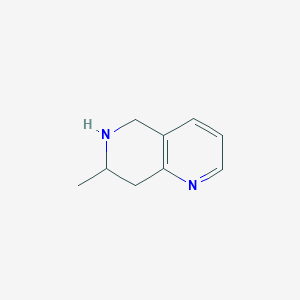
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Métodos De Preparación
The synthesis of 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can produce monoarylated-1,6-naphthyridines . Industrial production methods often involve multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Análisis De Reacciones Químicas
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylboronic acids, which can lead to the formation of monoarylated or diarylated products . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylboronic acids can yield monoarylated-1,6-naphthyridines or diarylated-1,6-naphthyridines .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine has a wide range of scientific research applications. In medicinal chemistry, it is known for its pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . It is also used in diagnostics, agriculture, industrial endeavors, and photophysical applications . Additionally, derivatives of this compound have been screened for activity against HIV-1 infection in cell culture .
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase have been shown to promote aberrant multimerization of the integrase enzyme, making them attractive targets for antiviral chemotherapy .
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine can be compared with other similar compounds, such as 5,6,7,8-tetrahydro-1,6-naphthyridine and methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate . These compounds share a similar fused-ring system but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific pharmacological activities and its potential as a target for antiviral chemotherapy .
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-4,7,11H,5-6H2,1H3 |
Clave InChI |
VETCYYYADQJTRS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















